molecular formula C21H19N5O2S B3006324 N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide CAS No. 894039-95-3

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B3006324
CAS No.: 894039-95-3
M. Wt: 405.48
InChI Key: XYPPFVVQYFQDKS-UHFFFAOYSA-N
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Description

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazole ring fused with a thiazole ring, which is further substituted with a phenyl group and an ethylenediamine moiety. This unique structure imparts various chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.

Preparation Methods

The synthesis of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve acid catalysis and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials with specific properties, such as conductivity and fluorescence .

Comparison with Similar Compounds

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar structural features, such as the presence of triazole and thiazole rings, but differ in the specific arrangement and substitution patterns of these rings. The uniqueness of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide is a complex organic compound that belongs to the class of triazolo-thiazole derivatives. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features a triazolo-thiazole core with a phenylethanediamide structure. Its molecular formula is C20H22N4SC_{20}H_{22}N_4S, with a molecular weight of approximately 366.48 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound has been shown to interact with:

  • Enzyme Inhibition : It inhibits certain kinases and enzymes that play crucial roles in cellular signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Data

Research has demonstrated various biological activities associated with triazolo-thiazole derivatives. Below is a summary of findings related to this compound:

Biological Activity Effect Reference
AnticancerModerate activity against melanoma and colon cancer cell lines
Enzyme InhibitionInhibits p38 MAPK and other kinases
AntimicrobialPotential activity against various bacterial strains

Case Studies

Several studies have evaluated the biological activity of similar compounds within the triazolo-thiazole class:

  • Antitumor Activity : A study examined the anticancer effects of 1,2,3-triazoles with thiazole rings. Compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines including breast and colon cancers (Log GI50 values ranging from -5.30 to -5.70) .
  • Enzyme Inhibition Studies : Research indicated that derivatives of triazolo-thiazole compounds could effectively inhibit p38 MAPK pathways involved in inflammatory responses and cancer progression .

Pharmacological Applications

The diverse biological activities suggest potential applications in:

  • Cancer Therapy : Given its anticancer properties, further exploration into its use as an adjunct therapy in oncology may be warranted.
  • Inflammation Control : As an enzyme inhibitor, it may also serve as a therapeutic agent in inflammatory diseases.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-6-5-7-15(12-14)18-24-21-26(25-18)17(13-29-21)10-11-22-19(27)20(28)23-16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPFVVQYFQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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